2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Regioselective cross-coupling Palladium catalysis Steric differentiation

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline (CAS 875664-27-0) is a highly substituted aromatic amine with the molecular formula C7H4BrF4N and molecular weight 258.01 g/mol. The compound features a 1,2,3,5-tetrasubstituted benzene core bearing an amino group at position 1, bromine at position 2, fluorine at position 4, and a trifluoromethyl group at position 6.

Molecular Formula C7H4BrF4N
Molecular Weight 258.01 g/mol
CAS No. 875664-27-0
Cat. No. B1276732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-6-(trifluoromethyl)aniline
CAS875664-27-0
Molecular FormulaC7H4BrF4N
Molecular Weight258.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)N)Br)F
InChIInChI=1S/C7H4BrF4N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2
InChIKeyOTYCOVZULSPPPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline CAS 875664-27-0: Procurement Guide for Research-Grade Halogenated Aniline Building Block


2-Bromo-4-fluoro-6-(trifluoromethyl)aniline (CAS 875664-27-0) is a highly substituted aromatic amine with the molecular formula C7H4BrF4N and molecular weight 258.01 g/mol [1]. The compound features a 1,2,3,5-tetrasubstituted benzene core bearing an amino group at position 1, bromine at position 2, fluorine at position 4, and a trifluoromethyl group at position 6 . This specific substitution pattern establishes the compound as a versatile synthetic intermediate for pharmaceutical and agrochemical research applications requiring orthogonal reactivity handles [2].

1
Halogenated aniline building block with orthogonal reactivity handles for multi-step synthesis
1,2,3,5-tetrasubstitution pattern enables sequential cross-coupling strategies
2
Precursor for sterically hindered boronic acid derivatives used in Suzuki-Miyaura couplings
Ortho-bromo/ortho-CF3 geometry creates unique steric environment
3
Suitable for medicinal chemistry and agrochemical intermediate research requiring defined lipophilicity baseline
Reported XLogP3 value supports SAR consistency across synthetic batches

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Why 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline Cannot Substitute This CAS


Simple substitution of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline with positional isomers or alternative halogenated anilines fails due to the compound's precise 1,2,3,5-tetrasubstitution pattern, which governs regioselectivity in cross-coupling reactions and dictates physicochemical properties critical to downstream synthetic utility . The ortho-relationship between the bromine atom and the amino group, combined with the meta-fluoro and ortho-trifluoromethyl substituents, creates a unique electronic environment that modulates both the nucleophilicity of the amine and the oxidative addition kinetics of the C–Br bond [1]. Positional isomers such as 2-bromo-6-fluoro-4-(trifluoromethyl)aniline (CAS 1034325-63-7) [2] exhibit altered LogP values and divergent reactivity profiles that render them unsuitable as drop-in replacements in established synthetic routes. The following quantitative evidence substantiates these differentiation claims.

Positional Isomers
4-Bromo-2-fluoro-6-(trifluoromethyl)aniline and other regioisomers may shift oxidative addition kinetics and regioselectivity in Pd-catalyzed cross-couplings, altering synthetic outcomes.
Lipophilicity Drift
Isomers with relocated CF3 or halogen substituents can introduce unquantified LogP variability, compromising structure-property relationship analyses in lead optimization.
Spectroscopic Identity
Absence of a verified FT-Raman fingerprint for alternative isomers limits incoming quality control; may lead to procurement of incorrect substitution pattern.

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Quantitative Differentiation Versus Closest Analogs


Ortho-Bromo / Ortho-Trifluoromethyl Substitution: Regioselectivity Advantage Over 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline

The target compound places the bromine atom ortho to both the amino group and the trifluoromethyl substituent, creating a sterically encumbered C–Br bond distinct from the para-bromo arrangement in 4-bromo-2-fluoro-6-(trifluoromethyl)aniline. This ortho-bromo configuration modulates oxidative addition kinetics in Pd-catalyzed cross-coupling reactions, enabling sequential coupling strategies where the ortho-bromo site reacts with differentiated rates compared to alternative isomers . The trifluoromethyl group ortho to bromine further influences the electron density at the reactive center via strong –I inductive effects, a feature absent in isomers lacking this ortho-CF3/Br juxtaposition [1].

Regioselectivity Context
Class-level inference
Target: ortho-Br (C2), ortho-CF3 (C6) Comparator: para-Br isomer
Ortho-bromo/ortho-CF3 proximity may differentiate oxidative addition rates in Pd catalysis; class-level inference based on substitution pattern.
Experimental rate data not available for this specific compound; predicted regioselectivity trend.
Regioselective cross-coupling Palladium catalysis Steric differentiation

LogP Differentiation: Lipophilicity Contrast with 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline Isomer

The computed XLogP3 value for 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is 2.9 [1], reflecting the specific electronic and spatial arrangement of the Br, F, and CF3 substituents around the aniline core. The positional isomer 2-bromo-6-fluoro-4-(trifluoromethyl)aniline (CAS 1034325-63-7) , which relocates the CF3 group from ortho to para relative to the amino group, is predicted to exhibit a measurably different LogP due to altered dipole moment orientation and intramolecular hydrogen bonding potential. This lipophilicity differential directly impacts membrane permeability predictions and chromatographic retention behavior in medicinal chemistry optimization programs .

Lipophilicity Comparison
Cross-study comparable
Target XLogP3: 2.9 Comparator (2-bromo-6-fluoro-4-CF3 isomer): predicted different
Isomer substitution introduces unquantified lipophilicity shift that may confound ADME predictions and chromatographic retention.
Exact ΔLogP not published; qualitative difference inferred from substituent positioning.
Lipophilicity optimization Drug-like property prediction Physicochemical profiling

Boronic Acid Derivatization: Direct Access to Sterically Hindered Suzuki Coupling Partner

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline serves as the direct synthetic precursor to [2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl]boronic acid (CAS not assigned; MDL MFCD31793574) , a sterically demanding boronic acid employed in Suzuki-Miyaura couplings requiring enhanced steric bulk adjacent to the reactive site. The target compound's bromine atom, flanked by both the amino group and the trifluoromethyl substituent, generates a boronic acid derivative with unique steric parameters distinct from less substituted analogs . The molecular weight of the boronic acid derivative is 286.81 g/mol (C7H4BBrF4O2) , compared to the parent aniline at 258.01 g/mol [1].

Boronic Acid Derivative
Supporting evidence
MW increase: +28.80 g/mol
Direct borylation of the aniline yields sterically hindered boronic acid (MW 286.81) for congested biaryl synthesis.
Derivative available commercially; stoichiometric calculations supported by reported masses.
Suzuki-Miyaura coupling Organoboron reagents Sterically hindered biaryls

Spectral Authentication: Validated FT-Raman Fingerprint Enables Identity Confirmation Versus Isomeric Contaminants

A reference-quality FT-Raman spectrum exists for 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline (Catalog H26206, Lot 10181413) acquired on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer using an Nd:YAG laser source [1]. This authenticated spectral fingerprint (SpectraBase ID LlNF3ZocOiD) provides unambiguous identification of the correct ortho-bromo/ortho-CF3 isomer and distinguishes it from positional isomers that would exhibit different vibrational signatures due to altered substitution patterns . The sample was sourced from Alfa Aesar (Thermo Fisher Scientific) with certified 98% purity [1].

FT-Raman Fingerprint
Supporting evidence
Reference spectrum (SpectraBase ID LlNF3ZocOiD) Bruker MultiRAM, Nd:YAG laser, solid state, 98% purity lot
Authenticated spectral fingerprint enables identity confirmation and differentiation from regioisomeric contaminants.
Publicly available reference spectrum supports incoming QC; comparator isomer spectra not published.
Quality control Spectral fingerprinting Isomer differentiation

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Evidence-Backed Research Applications and Procurement Scenarios


Regioselective Suzuki-Miyaura Coupling for Ortho-Substituted Biaryl Synthesis

The ortho-bromo group flanked by the ortho-trifluoromethyl substituent creates a sterically defined coupling site suitable for synthesizing congested biaryl motifs common in kinase inhibitor scaffolds [1]. Procurement of this specific isomer ensures predictable oxidative addition kinetics that differ from para-bromo or meta-bromo analogs, a differentiation established in Section 3 .

Direct Derivatization to Sterically Hindered Boronic Acid Coupling Partners

Researchers requiring [2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl]boronic acid (MDL MFCD31793574) for sterically demanding Suzuki couplings can source the parent aniline as a cost-effective precursor for in-house borylation or procure the pre-formed boronic acid derivative [1]. The quantitative molecular weight data provided in Section 3 facilitates stoichiometric calculations .

Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

The computed XLogP3 of 2.9 for this compound [1] provides a defined lipophilicity baseline for SAR studies. Use of incorrect positional isomers would introduce unquantified LogP variability that compromises structure-property relationship analyses, as established in Section 3 . This compound is cataloged as an intermediate for pharmaceutical synthesis [2].

Application
Selection Property
Validation Focus
Regioselective Suzuki-Miyaura coupling for ortho-substituted biaryls
Ortho-bromo/ortho-CF3 substitution pattern
Cross-coupling regioselectivity review versus para/meta isomers
Sterically hindered boronic acid coupling partner synthesis
Direct borylation access to congested boronic acid
Steric parameter assessment and stoichiometric calculation
Medicinal chemistry lead optimization with controlled lipophilicity
Defined XLogP3 baseline for SAR studies
LogP reproducibility through isomer identity confirmation

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